molecular formula C16H20BNO2 B2408932 6-Methylquinoline-8-boronic acid, pinacol ester CAS No. 2096334-29-9

6-Methylquinoline-8-boronic acid, pinacol ester

Cat. No.: B2408932
CAS No.: 2096334-29-9
M. Wt: 269.15
InChI Key: NXQVVZIFHBEJKK-UHFFFAOYSA-N
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Description

6-Methylquinoline-8-boronic acid, pinacol ester is a boronic ester derivative of quinoline. It is a valuable compound in organic synthesis, particularly in the field of cross-coupling reactions. The compound is characterized by its molecular formula C16H20BNO2 and is known for its stability and reactivity in various chemical processes .

Preparation Methods

The synthesis of 6-Methylquinoline-8-boronic acid, pinacol ester typically involves the reaction of 6-methylquinoline with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the quinoline derivative and the boronic acid . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

6-Methylquinoline-8-boronic acid, pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the boronic ester to other boron-containing compounds.

    Substitution: The boronic ester

Properties

IUPAC Name

6-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2/c1-11-9-12-7-6-8-18-14(12)13(10-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQVVZIFHBEJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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